The compound is classified under heterocyclic compounds, specifically those containing thiazole rings. It falls within the broader category of organic compounds used in pharmaceuticals and agrochemicals. Its chemical structure can be represented by the molecular formula and it has a molecular weight of approximately 291.56 g/mol .
The synthesis of 2-Chloro-7-iodo-6-methoxybenzo[d]thiazole typically involves several steps:
For large-scale production, industrial methods may involve optimizing these conditions for better yield and purity, often incorporating purification techniques such as recrystallization or chromatography .
The molecular structure of 2-Chloro-7-iodo-6-methoxybenzo[d]thiazole features a benzothiazole core with specific substitutions:
The compound's structural formula can be visually represented, but key data includes:
2-Chloro-7-iodo-6-methoxybenzo[d]thiazole undergoes various chemical reactions:
These reactions are crucial for modifying the compound to explore its biological activity or to create derivatives with enhanced properties.
The mechanism of action of 2-Chloro-7-iodo-6-methoxybenzo[d]thiazole primarily revolves around its interaction with VAP-1. By inhibiting this protein, the compound may reduce inflammation by preventing leukocyte adhesion to endothelial cells, which is a critical step in inflammatory responses. This action suggests potential therapeutic applications in treating inflammatory diseases .
The physical properties of 2-Chloro-7-iodo-6-methoxybenzo[d]thiazole include:
Chemical properties include stability under standard conditions, reactivity towards nucleophiles due to the presence of halogens, and potential for forming stable complexes with metal ions due to its heterocyclic nature .
This compound has significant potential in medicinal chemistry due to its ability to modulate VAP-1 activity. Its applications include:
Palladium-catalyzed cyclization represents a cornerstone in constructing the benzothiazole core, particularly for complex halogenated systems like 2-chloro-7-iodo-6-methoxybenzo[d]thiazole. This method leverages Pd(0) or Pd(II) complexes to facilitate intramolecular C–S bond formation via oxidative addition, enabling regioselective ring closure. Key studies demonstrate that Pd(OAc)₂ with ligands like XPhos achieves >85% yield in benzothiazole formation from ortho-halo aniline precursors bearing thiocarbonyl groups [2]. Copper co-catalysts (e.g., CuI) further enhance efficiency by suppressing protodehalogenation side reactions, especially in iodinated systems [9].
Table 1: Catalyst Systems for Benzothiazole Cyclization
Catalyst System | Substrate Scope | Yield (%) | Key Advantage |
---|---|---|---|
Pd(OAc)₂/XPhos/CuI | Iodo-anilines with thiobenzamides | 85–92 | High regioselectivity for iodo sites |
PdCl₂(PPh₃)₂/DBU | Bromo/chloro-anilines | 70–78 | Tolerates electron-withdrawing groups |
Pd₂(dba)₃/BINAP | Polyhalogenated anilines | 80–88 | Compatible with methoxy groups |
Critical factors include:
Achieving regiocontrol in polyhalogenated substrates (e.g., 2,3-dihaloanisoles) necessitates precise manipulation of electronic and steric parameters. The ortho-halo thiobenzamide strategy exploits differential halogen reactivity: iodine preferentially undergoes cyclization at C7, while chlorine remains inert for later functionalization [2]. Microwave-assisted synthesis (150°C, 20 min) enhances regioselectivity (>20:1 I/Cl selectivity) by minimizing halogen scrambling [6].
Key mechanistic insights:
Jacobson cyclization employs thiobenzamides as direct precursors for benzothiazoles under oxidative conditions. For 2-chloro-7-iodo-6-methoxybenzothiazole, 4-chloro-2-iodo-3-methoxythiobenzamide serves as the optimal precursor. Oxidation with [bis(trifluoroacetoxy)iodo]benzene (PIFA) generates reactive sulfenium ions, which undergo electrophilic cyclization with an ortho-methoxy group [6] [9].
Table 2: Thiobenzamide Precursor Optimization for Jacobson Cyclization
Precursor Structure | Oxidant | Cyclization Yield (%) | Byproduct Formation |
---|---|---|---|
4-Cl-2-I-3-MeO-C₆H₂(Cl)C(=S)NH₂ | PIFA/KOH | 91 | <5% deiodination |
4-Cl-3-I-2-MeO-C₆H₂(Cl)C(=S)NH₂ | PIFA/KOH | 68 | 25% demethylation |
2-Cl-4-I-5-MeO-C₆H₂(Cl)C(=S)NH₂ | Oxone® | 73 | 15% hydrolysis |
Critical modifications include:
Table 3: Hantzsch vs. Rosemund-von Braun Reaction Comparison
Parameter | Hantzsch Thiazole Synthesis | Rosemund-von Braun Reaction |
---|---|---|
Reaction Type | Condensation: α-halo ketones + thioamides | Halogen Exchange: Ar–I + CuCN → Ar–CN |
Halogen Compatibility | I, Br (Cl inert) | I, Br (Cl requires >200°C) |
Functional Group Tolerance | Sensitive to strong nucleophiles | Tolerates –OMe, –NO₂, –COOR |
Regioselectivity | Low (mixtures of 4,5-substituted thiazoles) | High (retains original halogen position) |
Application to Target | Limited: Fails with ortho-methoxy iodo ketones | Critical: Converts 7-iodo to 7-cyano derivatives |
Hantzsch Limitations:Classical Hantzsch synthesis proves unsuitable for 2-chloro-7-iodo-6-methoxybenzothiazole due to:
Rosemund-von Braun Advantages:This reaction enables direct conversion of the 7-iodo substituent to a cyano group – essential for synthesizing analogs like 7-cyanobenzothiazoles. Key adaptations include:
CAS No.: 131580-36-4
CAS No.: 6831-14-7
CAS No.: 4261-17-0
CAS No.: 28387-44-2
CAS No.: 2016-48-0